molecular formula C14H28O2 B164418 Methyl 11-methyldodecanoate CAS No. 5129-57-7

Methyl 11-methyldodecanoate

Cat. No.: B164418
CAS No.: 5129-57-7
M. Wt: 228.37 g/mol
InChI Key: GSRXTORWPQDOOY-UHFFFAOYSA-N
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Description

Methyl 11-methyldodecanoate is an organic compound with the chemical formula C14H28O2. It is a branched fatty acid methyl ester, often referred to as methyl isotridecanoate. This compound is characterized by a methyl group attached to the eleventh carbon of the dodecanoic acid chain. It is a liquid with a sweet smell, soluble in organic solvents such as ethanol and ether, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-methyldodecanoate is typically synthesized through an esterification reaction. The most common method involves the reaction of 11-methyldodecanoic acid with methanol under acidic conditions. This reaction produces this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 11-methyldodecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl ester into corresponding carboxylic acids or other oxidation products.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl 11-methyldodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-methyldodecanoate involves its integration into lipid bilayers, influencing their fluidity and phase behavior. The branched structure of the compound affects the packing of lipid molecules, thereby altering membrane properties. This can impact various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

    Methyl dodecanoate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.

    Methyl 10-methyldodecanoate: Another branched fatty acid methyl ester with the methyl group on the tenth carbon.

    Methyl 12-methyldodecanoate: Similar to methyl 11-methyldodecanoate but with the methyl group on the twelfth carbon.

Uniqueness: this compound is unique due to its specific branching at the eleventh carbon, which imparts distinct physical and chemical properties. This branching influences its behavior in lipid bilayers and its reactivity in chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 11-methyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRXTORWPQDOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398946
Record name Methyl 11-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-57-7
Record name Methyl 11-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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